N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13372237
InChI: InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN
Molecular Formula: C25H34N2O5
Molecular Weight: 442.5 g/mol

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine

CAS No.:

Cat. No.: VC13372237

Molecular Formula: C25H34N2O5

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine -

Specification

Molecular Formula C25H34N2O5
Molecular Weight 442.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Standard InChI InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28)
Standard InChI Key RBOKPWRAYLKQAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN

Introduction

Structural and Molecular Overview

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine features a 19-atom PEG backbone with terminal amine groups, one protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is C₂₅H₃₄N₂O₅, with a molar mass of 442.5 g/mol. Its IUPAC name, 9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate, reflects the integration of a hydrophobic Fmoc group and a hydrophilic triethylene glycol chain.

Key Structural Features:

  • Fmoc Group: Provides base-labile protection for the primary amine, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

  • PEG Spacer: The 4,7,10-trioxa-1,13-tridecanediamine backbone (C₁₀H₂₄N₂O₃) offers flexibility, water solubility, and biocompatibility .

  • Terminal Amine: The free amine facilitates conjugation with carboxylic acids, activated esters, or other electrophilic groups.

Table 1: Molecular Properties of N-Fmoc-4,7,10-Trioxa-1,13-Tridecanediamine

PropertyValueSource
CAS Number868599-75-1
Molecular FormulaC₂₅H₃₄N₂O₅
Molecular Weight442.5 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN
Storage Conditions-20°C in airtight, light-protected containers

Synthesis and Analytical Characterization

Synthetic Route

The synthesis involves sequential protection of 4,7,10-trioxa-1,13-tridecanediamine (CAS 4246-51-9) with Fmoc groups:

  • Base Diamine Preparation: 4,7,10-Trioxa-1,13-tridecanediamine is synthesized via condensation of diethylene glycol with 3-aminopropanol derivatives .

  • Fmoc Protection: The primary amine reacts with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dry dimethylformamide (DMF) at 0°C, catalyzed by N,N-diisopropylethylamine (DIPEA).

  • Purification: Crude product is isolated via ethyl acetate extraction, followed by lyophilization to yield a colorless oil.

Reaction Conditions:

  • Temperature: 0°C → room temperature

  • Solvent: Anhydrous DMF

  • Molar Ratio: 1.1 eq Fmoc-OSu per amine group

  • Yield: ~70–80% after purification.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR confirms Fmoc integration (δ 7.2–7.8 ppm, aromatic protons) and PEG backbone signals (δ 3.4–3.7 ppm, ethylene oxide units).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (254 nm) verifies ≥95% purity.

  • Mass Spectrometry: HRMS-ESI ([M+H]⁺ m/z 443.26) aligns with theoretical molecular weight.

Applications in Biomedical Research

Peptide Synthesis

The compound serves as a versatile building block in SPPS:

  • Orthogonal Deprotection: Fmoc removal via 20% piperidine in DMF allows sequential peptide elongation.

  • Side-Chain Modification: The free amine enables site-specific incorporation of fluorescent tags or bioorthogonal handles.

Targeted Drug Delivery

  • Antibody-Drug Conjugates (ADCs): Conjugation via maleimide-thiol chemistry enhances tumor-specific delivery of chemotherapeutics.

  • Folate Receptor Targeting: PEG spacers improve solubility of platinum(IV) prodrugs, facilitating receptor-mediated endocytosis in cancer cells.

Polymer Chemistry

  • Functionalized Hydrogels: Cross-linking with acrylate monomers yields stimuli-responsive networks for controlled drug release.

  • Dendrimer Synthesis: Stepwise Fmoc deprotection enables precise branching for nucleic acid delivery systems.

Physicochemical Properties and Stability

Solubility and Compatibility

  • Solubility: Miscible in DMF, DMSO, and dichloromethane; partially soluble in water (5 mg/mL at 25°C).

  • Stability: Degrades under acidic (pH < 4) or basic (pH > 9) conditions via Fmoc cleavage or PEG oxidation.

Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
pH 3.0 (HCl)Fmoc carbamate hydrolysis12 hours
pH 10.0 (NaOH)PEG backbone oxidation48 hours
UV Light (254 nm)Fmoc group decomposition8 hours

Recent Research Findings

HIV-1 gp120 Inhibition

PEGylated derivatives conjugated to entry inhibitors demonstrated 90% suppression of viral binding in T-cell assays.

Enzyme-Activated Prodrugs

Fmoc-PEG-drug conjugates exhibited 50% lower IC₅₀ values against AChE compared to non-PEGylated analogs.

Nanomaterial Functionalization

Carbon dots passivated with N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine showed 40% enhanced quantum yield in bioimaging studies .

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